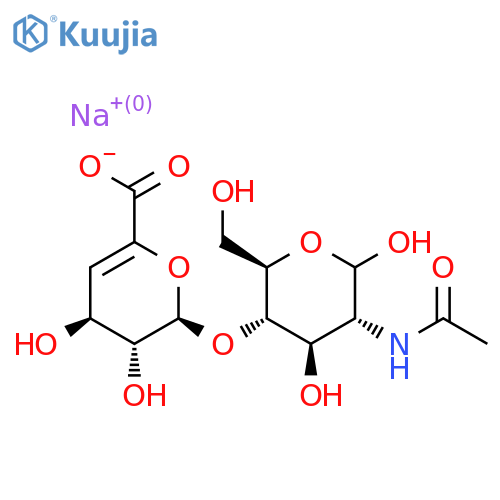

Cas no 136098-07-2 (Heparin disaccharide IV-A, sodium salt)

136098-07-2 structure

商品名:Heparin disaccharide IV-A, sodium salt

Heparin disaccharide IV-A, sodium salt 化学的及び物理的性質

名前と識別子

-

- alpha-delta-ua-[1->4]-glcnac

- Heparin disaccharide IV-A, sodium salt

- 4]-GLCNAC

- DISACCHARIDE IV-A

- GLCNAC NA

- HEPARIN DISACCHARIDE IV-A SODIUM

- alpha-DeltaUA-[1-->4]-GlcNAc

- Heparin disaccharide IV-A sodium salt

- J-006804

- sodium (4S,5R,6R)-6-{[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-5,6-dihydro-4H-pyran-2-carboxylate

- MFCD00466934

- 136098-07-2

- sodium (2R,3R,4S)-2-((2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

- sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

- alpha-DeltaUA-[1->4]-GlcNAc

-

- MDL: MFCD00466934

- インチ: 1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1

- InChIKey: JFYRBENAXAIUCK-TWHLZWKQSA-M

- ほほえんだ: [Na+].O1C([C@@H]([C@H]([C@@H]([C@H]1CO)O[C@H]1[C@@H]([C@H](C=C(C(=O)[O-])O1)O)O)O)NC(C)=O)O

計算された属性

- せいみつぶんしりょう: 401.09300

- どういたいしつりょう: 401.09340474g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 12

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 573

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 198Ų

じっけんとくせい

- PSA: 198.07000

- LogP: -4.95050

Heparin disaccharide IV-A, sodium salt セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22

- セキュリティ用語:S22-24/25

- ちょぞうじょうけん:−20°C

Heparin disaccharide IV-A, sodium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H0895-.5MG |

Heparin disaccharide IV-A sodium salt |

136098-07-2 | 0.5MG |

¥2815.2 | 2022-02-22 | ||

| Biosynth | OH28913-5 mg |

Heparin disaccharide IV-A, sodium |

136098-07-2 | 5mg |

$1,746.95 | 2023-01-03 | ||

| Biosynth | OH28913-1 mg |

Heparin disaccharide IV-A, sodium |

136098-07-2 | 1mg |

$412.92 | 2023-01-03 | ||

| Biosynth | OH28913-2 mg |

Heparin disaccharide IV-A, sodium |

136098-07-2 | 2mg |

$787.72 | 2023-01-03 | ||

| TRC | H209015-.2mg |

Heparin disaccharide IV-A, sodium salt |

136098-07-2 | .2mg |

$ 245.00 | 2022-01-07 | ||

| A2B Chem LLC | AD28197-1mg |

Heparin disaccharide IV-A sodium salt |

136098-07-2 | 1mg |

$1213.00 | 2024-04-20 | ||

| TRC | H209015-.1mg |

Heparin disaccharide IV-A, sodium salt |

136098-07-2 | .1mg |

$ 150.00 | 2022-01-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215137-500 µg |

Heparin disaccharide IV-A sodium salt, |

136098-07-2 | 500µg |

¥2,407.00 | 2023-07-10 | ||

| Biosynth | OH28913-10 mg |

Heparin disaccharide IV-A, sodium |

136098-07-2 | 10mg |

$3,112.80 | 2023-01-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-215137-500µg |

Heparin disaccharide IV-A sodium salt, |

136098-07-2 | 500µg |

¥2407.00 | 2023-09-05 |

Heparin disaccharide IV-A, sodium salt 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

136098-07-2 (Heparin disaccharide IV-A, sodium salt) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量